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Clinical Application Notes

The polo-like kinase 1 (PLK1) inhibitor onvansertib represents a novel therapeutic strategy for targeting

RAS-mutated metastatic colorectal cancer (mCRC), a patient population with historically limited treatment

options. The following notes summarize the key clinical findings and mechanistic rationale for its

combination with standard-of-care (SoC) regimens.

Mechanism of Action and Rationale for Combination

PLK1 Inhibition: Onvansertib is a highly selective, ATP-competitive inhibitor of Polo-like Kinase 1
(PLK1), a serine/threonine kinase that functions as a master regulator of mitotic entry, progression,

and completion [1]. By disrupting PLK1 activity, onvansertib induces mitotic arrest, chromosome
missegregation, and apoptosis in rapidly dividing cancer cells.

Synthetic Lethality with KRAS: Preclinical models have demonstrated a synthetic lethal interaction
between PLK1 inhibition and KRAS mutations. KRAS-mutant colorectal cancer (CRC) cells show

significantly greater sensitivity to onvansertib-induced cell death compared to isogenic KRAS wild-
type cells [1].

Chemotherapy Synergy: Onvansertib exhibits synergistic antitumor activity when combined with
irinotecan, as demonstrated in KRAS-mutant xenograft models [1]. This provides a strong rationale

for its combination with FOLFIRI.
Antiangiogenic Interplay: Translational studies suggest onvansertib inhibits the hypoxia signaling

pathway. When combined with the VEGF-inhibitor bevacizumab, it results in enhanced inhibition of
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angiogenesis [2].

Efficacy and Clinical Data Summary

Clinical trials have evaluated onvansertib in combination with FOLFIRI/bevacizumab in both second-line

and first-line settings for KRAS-mutant mCRC, with efficacy data summarized in the table below.

Table 1: Summary of Clinical Efficacy Across Trials

Trial Phase &
Setting

Patient
Population

Regimen
Confirmed
ORR (%)

Median PFS Reference

Phase Ib (2nd-
line)

KRAS-mutant
mCRC, prior

oxaliplatin

Onvansertib (12-18
mg/m²) +

FOLFIRI/Bev

44.0 9.5 months
(mDOR)

[1]

Phase II (2nd-

line)

KRAS-mutant

mCRC

Onvansertib (15

mg/m²) +
FOLFIRI/Bev

26.4

(Overall)

8.4 months

(Overall)

[2] [3]

Phase II (2nd-
line)

KRAS-mutant
mCRC, Bev-

Naïve

Onvansertib (15
mg/m²) +

FOLFIRI/Bev

76.9 14.9 months [2] [3]

Randomized

Phase II (1st-
line)

RAS-mutant

mCRC, All
Patients

FOLFIRI/FOLFOX +

Bev (SoC Control)

30.0 Median not

reached

[4] [5]

Randomized
Phase II (1st-

line)

RAS-mutant
mCRC, All

Patients

Onvansertib (20 mg)
+ SoC

42.0 Trend favoring
Onvansertib

30mg

[4] [5]

Randomized

Phase II (1st-
line)

RAS-mutant

mCRC, All
Patients

Onvansertib (30 mg)

+ SoC

49.0 Trend favoring

Onvansertib
30mg

[4] [5]

Key Efficacy Insights:
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Impact of Prior Bevacizumab: A pivotal post-hoc analysis of the second-line phase II trial revealed a

dramatic difference in outcomes based on prior bevacizumab exposure. Bevacizumab-naïve patients
achieved a remarkably high ORR of 76.9% and median PFS of 14.9 months, compared to 10.0%

ORR and 6.6 months PFS in patients previously treated with bevacizumab [2] [3]. This suggests prior
bevacizumab may contribute to resistance mechanisms.

Dose-Dependent Response: Data from the first-line CRDF-004 trial indicates a clear dose-
dependent improvement in efficacy. The confirmed ORR increased from 42% with the 20 mg dose to

49% with the 30 mg dose, alongside deeper tumor regressions and a trend toward improved PFS [4].
Early Tumor Shrinkage: In the first-line setting, the 30 mg onvansertib dose cohort also showed

superior rates of early tumor shrinkage (ETS) and depth of response (DpR), which are established
predictors of long-term progression-free survival in mCRC [4].

Safety and Tolerability Profile

The combination of onvansertib with FOLFIRI and bevacizumab has demonstrated a manageable and

predictable safety profile across trials.

Most Common Adverse Events: The most frequent treatment-emergent adverse events (AEs) of
any grade include fatigue, neutropenia, nausea, diarrhea, and stomatitis [3].

Hematologic Toxicity: Neutropenia is the most common grade 3/4 AE and the most frequent
treatment-related serious AE [2] [1] [6]. This is consistent with the bone marrow suppressive effects of

the FOLFIRI backbone and onvansertib.
General Tolerability: The regimen is generally well-tolerated. The phase Ib trial established the

recommended phase II dose (RP2D) at 15 mg/m² [1], while the more recent first-line trial utilizes flat
doses of 20 mg and 30 mg with no new or unexpected toxicities reported [4] [5].

Experimental Protocols

Clinical Dosing and Administration Protocol

The following protocol is derived from the second-line phase II trial [2] [3] and the first-line CRDF-004 trial

design [4] [5].

Table 2: Detailed Clinical Dosing Schedule
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Component Dose and Route Schedule (28-Day Cycle) Notes

| Onvansertib | Second-line: 15 mg/m² orally once daily First-line: 20 mg or 30 mg orally once daily | Days

1-5 and Days 15-19 | Fasting conditions recommended (e.g., 1 hour before or 2 hours after meals). | |

Bevacizumab | 5 mg/kg intravenous (IV) | Days 1 and 15 | Administered prior to FOLFIRI chemotherapy. | |

Irinotecan | 180 mg/m² IV | Days 1 and 15 | Part of the FOLFIRI regimen. | | Leucovorin | 400 mg/m² IV |

Days 1 and 15 | Part of the FOLFIRI regimen. | | Fluorouracil (5-FU) | 400 mg/m² IV bolus, followed by

2400 mg/m² continuous IV infusion over 46 hours | Days 1 and 15 | Part of the FOLFIRI regimen. |

Key Eligibility Criteria (Second-Line Trial Example [2]):

Inclusion: Histologically confirmed metastatic and unresectable CRC; documented KRAS mutation in

exon 2, 3, or 4; progression during or within 6 months of first-line oxaliplatin/fluoropyrimidine therapy
(with or without bevacizumab); ECOG performance status of 0 or 1.

Exclusion: Microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) disease; BRAF
V600 mutation; more than one prior line of chemotherapy for metastatic disease; untreated brain

metastases.

Translational Research and Biomarker Protocols

Circulating Tumor DNA (ctDNA) Analysis for KRAS-Mutant Allelic Fraction [1] [6]:

Sample Collection: Collect peripheral blood samples (e.g., 10 mL in Streck or similar cell-free DNA
collection tubes) at baseline and after completion of cycle 1 (day 1 of cycle 2). Process plasma within

specified timeframes after collection.
Sample Processing: Isolate plasma via centrifugation. Extract cell-free DNA (cfDNA) from plasma

using commercially available kits (e.g., QIAamp Circulating Nucleic Acid Kit).
Mutation Analysis: Quantify KRAS-mutant allelic frequency (MAF) using a highly sensitive and

validated digital PCR (dPCR) or next-generation sequencing (NGS) assay. A significant reduction in
KRAS MAF after one cycle of treatment has been correlated with radiographic tumor response [6].

Gene Expression Analysis from Tumor Biopsies [2]:

Sample Selection: Archival or fresh tumor tissue samples from patients with KRAS-mutant mCRC.
RNA Sequencing: Isulate total RNA and prepare sequencing libraries. Perform high-throughput RNA

sequencing.
Bioinformatic Analysis:
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Differential Expression: Compare gene expression profiles between groups of interest (e.g.,

bevacizumab-naïve vs. bevacizumab-resistant) using statistical methods like DESeq2.
Pathway Analysis: Conduct Gene Set Enrichment Analysis (GSEA) to identify signaling

pathways modulated by onvansertib treatment, such as hypoxia and angiogenesis pathways.

The following diagram illustrates the key signaling pathways targeted by the onvansertib combination

therapy and the workflow for translational biomarker analysis.

Mechanistic Pathways of Onvansertib Combination

Translational Research Workflow
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Conclusion and Future Directions

The combination of onvansertib with FOLFIRI and bevacizumab represents a mechanistically novel and

clinically promising strategy for treating RAS-mutant mCRC. The compelling efficacy, particularly in

bevacizumab-naïve patients, has successfully pivoted clinical development into the first-line setting. The
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ongoing randomized phase II trial (CRDF-004) is generating robust data to confirm the benefit of adding

onvansertib to first-line SOC, with a trend toward improved PFS. Cardiff Oncology expects to provide a

further update on the first-line program by Q1 2026 and is advancing toward a registrational trial (CRDF-

005) [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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